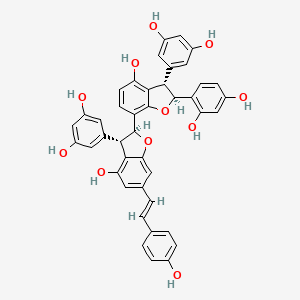

Gnetumontanin B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C42H32O11 |

|---|---|

分子量 |

712.7 g/mol |

IUPAC 名称 |

4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m0/s1 |

InChI 键 |

RSCPVPKROFWCSQ-QMPRLUHESA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Gnetumontanin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetumontanin B is a complex stilbenoid, a class of natural phenolic compounds, first identified in the lianas of Gnetum montanum f. megalocarpum. Structurally, it is a trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. This complex molecule has demonstrated significant biological activity, most notably as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for extraction and analysis, and an exploration of its mechanism of action as a TNF-α inhibitor. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated and identified in 2004 from the lianas of Gnetum montanum Markgr. f. megalocarpum, a plant belonging to the Gnetaceae family.[1] Plants of the Gnetum genus are found in tropical and humid regions and have a history of use in traditional medicine for treating ailments such as arthritis and bronchitis.[1] Phytochemical investigations of Gnetum species have revealed a rich diversity of stilbenoids, flavonoids, and alkaloids, which are believed to contribute to their therapeutic properties.[1][2]

Gnetum montanum, in particular, is a woody vine distributed in the mountainous regions of Vietnam and is used in traditional Vietnamese medicine to treat conditions like rheumatoid arthritis and malaria.[3] The discovery of this compound and other novel stilbenoids from this plant has highlighted its potential as a source of new bioactive compounds for drug discovery.

Chemical Structure and Properties

This compound is an oligostilbene, specifically a trimer formed from the oxidative coupling of two oxyresveratrol molecules and one resveratrol molecule. The structural elucidation of this complex molecule was achieved through extensive spectroscopic analysis, with a particular reliance on 2D Nuclear Magnetic Resonance (NMR) techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H32O11 | |

| Molecular Weight | 711.18 g/mol | |

| Class | Stilbenoid (Trimer) | |

| Monomeric Units | 2 x Oxyresveratrol, 1 x Resveratrol |

Experimental Protocols

Extraction of Stilbenoids from Gnetum montanum

The following is a general protocol for the extraction of a stilbenoid-rich fraction from the stems of Gnetum montanum, which would be the initial step prior to the specific isolation of this compound.

-

Plant Material Preparation: Air-dried and powdered stems of Gnetum montanum are used as the starting material.

-

Extraction: The powdered plant material is extracted with 96% ethanol (B145695). The extraction is typically carried out at room temperature with agitation to ensure thorough solvent penetration.

-

Solvent Partitioning: The resulting ethanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The stilbenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Isolation and Purification of this compound

While the seminal paper on this compound does not provide a detailed step-by-step isolation protocol, it indicates that modern chromatography methods such as column chromatography (CC) and high-performance liquid chromatography (HPLC) were employed for the purification of stilbenoids from the crude extract. A combination of these techniques, guided by bioassay (e.g., TNF-α inhibition) or analytical methods (e.g., TLC, HPLC), would be necessary to isolate this compound in a pure form.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the complex connectivity of the atoms within the molecule.

TNF-α Inhibition Assay

The biological activity of this compound as a TNF-α inhibitor can be assessed using an in vitro cellular assay with RAW 264.7 macrophage-like cells.

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 24-well plates.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before LPS stimulation.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the TNF-α levels in treated wells to those in untreated (control) and LPS-only stimulated wells. The IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production, is then calculated.

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against TNF-α.

Table 2: Quantitative Data on the TNF-α Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 | 1.49 x 10^-6 mol/L | |

| Inhibitory Ratio | 58.1% at 10^-5 mol/L (p < 0.05) |

TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It exerts its biological effects by binding to its receptors (TNFR1 and TNFR2), which triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the transcription of numerous genes involved in inflammation and immunity.

While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized that, like other stilbenoids, it may interfere with the NF-κB and/or MAPK signaling pathways to suppress TNF-α production and activity.

Caption: Postulated inhibitory mechanism of this compound on the LPS-induced TNF-α signaling pathway.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Its potent TNF-α inhibitory activity warrants further investigation to fully characterize its pharmacological profile, including its in vivo efficacy, safety, and pharmacokinetic properties. Future research should focus on:

-

Developing a standardized and scalable method for the isolation of this compound from its natural source or through total synthesis.

-

Elucidating the precise molecular targets and mechanisms by which this compound inhibits the TNF-α signaling pathway.

-

Conducting preclinical in vivo studies to evaluate its therapeutic potential in models of inflammatory diseases.

-

Exploring the structure-activity relationships of this compound and its analogues to design and synthesize even more potent and selective inhibitors.

The information compiled in this technical guide provides a solid foundation for these future research and development endeavors.

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

References

Gnetumontanin B: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, a class of natural phenols, first isolated from the lianas of Gnetum montanum f. megalocarpum.[1] It is a trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1] The structural elucidation of this compound was accomplished primarily through spectroscopic methods, with two-dimensional nuclear magnetic resonance (2D NMR) techniques playing a crucial role.[1] This compound has garnered interest due to its notable biological activity, particularly its potent inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is an oligostilbene, a polymer made of stilbene (B7821643) monomer units. Specifically, it is a trimer constructed from two units of oxyresveratrol and one unit of resveratrol.[1] While the precise, validated connectivity and stereochemistry are detailed in the primary literature, this guide presents a putative structure based on common linkage patterns observed in related stilbenoids from the Gnetum genus.

Molecular Formula: C₄₂H₃₂O₉

Molecular Weight: 713.0 g/mol

Putative Chemical Structure

The following diagram illustrates a possible chemical structure of this compound, showing the interconnection of the resveratrol and two oxyresveratrol units. The exact stereochemical configuration at the chiral centers requires further confirmation from the primary spectroscopic data.

Caption: Putative structure of this compound.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established using a suite of spectroscopic techniques, most notably 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These methods allow for the precise assignment of proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space correlations, which are essential for piecing together the complex molecular architecture.

While the full, detailed NMR data is contained within the primary publication, the following table presents a generalized summary of the types of quantitative data that would be expected from such an analysis.

| Data Type | Description | Relevance to Structure Elucidation |

| ¹H NMR | Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz | Provides information on the electronic environment of protons and their connectivity to neighboring protons. |

| ¹³C NMR | Chemical Shifts (δ) in ppm | Indicates the types of carbon atoms present (e.g., aromatic, aliphatic, oxygenated) and their electronic environments. |

| HSQC | ¹H-¹³C Correlations | Establishes direct one-bond connections between protons and the carbons they are attached to. |

| HMBC | ¹H-¹³C Correlations | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. |

| NOESY/ROESY | ¹H-¹H Correlations | Shows through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. |

| Mass Spec. | m/z ratio | Determines the molecular weight and provides information on the elemental composition. |

Experimental Protocols

The isolation and structural characterization of a novel natural product like this compound follows a well-established, multi-step workflow. The detailed experimental procedures are specific to the original research; however, a generalized protocol is outlined below.

General Experimental Workflow

References

Gnetumontanin B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbenoid isolated from Gnetum montanum f. megalocarpum, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this promising natural compound.

Physicochemical Properties

This compound is a resveratrol (B1683913) trimer, possessing a complex polyphenolic structure. Its fundamental physicochemical properties are summarized in the table below. While some data, such as melting point and boiling point, are available from chemical suppliers, it is important to note that comprehensive, experimentally determined values for all properties are not extensively reported in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 809237-87-4 | --INVALID-LINK-- |

| Molecular Formula | C₄₂H₃₂O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 712.70 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Melting Point | 209-210 °C | --INVALID-LINK-- |

| Boiling Point | 857.5 ± 65.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.6 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 472.4 ± 34.3 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | --INVALID-LINK-- |

Spectral Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) operating in negative electron spray ionization (ESI) mode has identified a deprotonated molecular ion [M-H]⁻ at an m/z of 711.1858.[1]

Infrared (IR) Spectroscopy: Specific IR spectral data for this compound is not detailed in the available literature. However, the IR spectrum of a structurally related stilbene (B7821643) dimer, 7a-epi-Gnetin C, shows characteristic absorptions for hydroxyl groups (~3235 cm⁻¹), C-H stretching of alkanes (~2932, 2840 cm⁻¹), and aromatic C=C bonds (~1595, 1509 cm⁻¹).[1] It is anticipated that this compound would exhibit a similar IR profile.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potent anti-inflammatory effect, specifically through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[3]

Inhibition of TNF-α

This compound has been shown to inhibit the production of TNF-α with an IC₅₀ value of 1.49 µM.[3] TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. Its inhibition represents a critical therapeutic target.

Postulated Mechanism of Action: NF-κB Signaling Pathway

While direct experimental evidence for the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is not yet published, the inhibitory action of many polyphenolic compounds, including stilbenoids, on TNF-α production is often mediated through this pathway. TNF-α is a potent activator of the canonical NF-κB pathway. Upon binding to its receptor (TNFR), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α itself. It is plausible that this compound interferes with one or more steps in this cascade.

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioassays of this compound are not exhaustively documented in single publications. The following sections provide a synthesized workflow based on common methodologies for natural product chemistry and pharmacology.

Isolation and Purification of this compound

The isolation of this compound from Gnetum montanum involves a multi-step process of extraction and chromatography.

Protocol:

-

Extraction: Dried and powdered lianas of Gnetum montanum are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting hydroalcoholic solution is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then typically subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

TNF-α Inhibition Assay (General Protocol)

The inhibitory effect of this compound on TNF-α production can be assessed using a cell-based ELISA assay.

Protocol:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

Treatment: The cells are pre-treated with varying concentrations of this compound (dissolved in a vehicle like DMSO) for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured, and the concentration of TNF-α is determined from a standard curve. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a stilbenoid with demonstrated potent anti-inflammatory activity through the inhibition of TNF-α. Its complex structure and significant biological activity make it a compelling candidate for further investigation in the context of drug development for inflammatory disorders.

Future research should focus on:

-

Complete Spectroscopic Characterization: Publishing a comprehensive and assigned NMR and IR spectral dataset for this compound.

-

Elucidation of Mechanism of Action: Conducting detailed molecular studies to confirm the precise mechanism by which this compound inhibits TNF-α production, with a particular focus on its effects on the NF-κB and other relevant signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its potential as a therapeutic agent.

This technical guide provides a consolidated resource to aid in these future research endeavors, thereby accelerating the potential translation of this compound from a promising natural product to a clinically relevant therapeutic.

References

Gnetumontanin B: A Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid trimer isolated from Gnetum montanum. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's hypothesized mechanisms of action, with a focus on its anti-inflammatory and potential anti-cancer activities. The information is presented to aid researchers and professionals in drug discovery and development in exploring the therapeutic potential of this natural compound.

Core Hypotheses of Biological Activity

Current research suggests two primary mechanisms of action for this compound:

-

Anti-inflammatory Activity: this compound has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This suggests a direct role in modulating inflammatory signaling pathways.

-

Anti-cancer Activity: While direct studies on isolated this compound are limited, an extract of Gnetum montanum containing this compound has been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway. This points to a potential role for this compound in cancer cell death and cell cycle regulation.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and a related extract.

| Biological Activity | Compound/Extract | Cell Line/System | Quantitative Data | Reference |

| Anti-inflammatory | ||||

| TNF-α Inhibition | This compound | Murine Macrophages | IC₅₀: 1.49 x 10⁻⁶ mol L⁻¹ | [1] |

| Inhibitory Ratio: 58.1% at 10⁻⁵ mol L⁻¹ | [1] | |||

| Anti-cancer | ||||

| Cytotoxicity | Gnetum montanum extract | SW480 (human colon cancer) | IC₅₀ (24h): 126.50 µg/mL | [2] |

| IC₅₀ (48h): 78.25 µg/mL | [2] | |||

| IC₅₀ (72h): 50.77 µg/mL | [2] | |||

| Apoptosis Induction | Gnetum montanum extract | SW480 (human colon cancer) | Increase from 20.81% to 61.53% apoptotic cells with 120 µg/mL | [2] |

| Cell Cycle Arrest | Gnetum montanum extract | SW480 (human colon cancer) | Increase from 25.76% to 34.93% of cells in G2/M phase with 120 µg/mL | [2] |

Hypothesized Signaling Pathways

Anti-inflammatory Pathway

This compound's potent inhibition of TNF-α suggests a mechanism that interferes with the inflammatory cascade initiated by this cytokine. A plausible hypothesis is the modulation of the NF-κB signaling pathway, a central regulator of inflammation that is activated by TNF-α.

Caption: Hypothesized anti-inflammatory mechanism of this compound via TNF-α inhibition.

Anti-cancer Pathway

The anti-cancer effects of the Gnetum montanum extract containing this compound are attributed to the inhibition of the AKT signaling pathway, leading to apoptosis.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its inhibition can trigger programmed cell death in cancer cells.

Caption: Hypothesized anti-cancer mechanism via AKT pathway inhibition.

Experimental Protocols

TNF-α Inhibition Assay (Inferred Protocol)

This protocol is inferred from standard methods for measuring TNF-α inhibition in murine macrophages, as specific details for the this compound experiment were not fully available.

1. Cell Culture and Stimulation:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., from 10⁻⁸ to 10⁻⁵ mol L⁻¹) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control (e.g., DMSO) is run in parallel.

2. TNF-α Measurement:

-

Incubation: The cells are incubated for 24 hours to allow for TNF-α production and secretion into the culture medium.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

A standard curve for TNF-α is generated.

-

The concentration of TNF-α in each sample is determined from the standard curve.

-

The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value is determined by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Inhibition of AKT Signaling and Apoptosis Induction in SW480 Cells

This protocol is based on the study of a Gnetum montanum extract containing this compound.[2]

1. Cell Culture and Treatment:

-

Cell Line: SW480 human colon cancer cells.

-

Culture Conditions: Cells are maintained in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere without CO₂.

-

Treatment: Cells are treated with various concentrations of the Gnetum montanum extract (e.g., 30, 60, and 120 µg/mL) for specified time points (e.g., 48 and 72 hours).

2. Apoptosis Assay (Flow Cytometry):

-

Staining: Treated cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

3. Western Blot Analysis for AKT Pathway Proteins:

-

Protein Extraction: Total protein is extracted from treated cells using a suitable lysis buffer.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (P-AKT), and other downstream targets like P-GSK-3β, P-PDK1, Bcl-2, Bax, and cleaved caspase-3. A loading control like GAPDH is also probed.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The relative protein expression levels are quantified by densitometry analysis of the western blot bands.

Caption: Experimental workflow for investigating anti-cancer effects.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound is a promising natural product with significant anti-inflammatory and potential anti-cancer properties. Its potent inhibition of TNF-α provides a clear avenue for its development as an anti-inflammatory agent. The association of a this compound-containing extract with the inhibition of the AKT pathway and induction of apoptosis in cancer cells warrants further investigation into its specific role as an anti-cancer compound.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with components of the TNF-α and AKT signaling pathways.

-

Conducting studies with isolated this compound to confirm its direct effects on cancer cell proliferation, apoptosis, and cell cycle regulation.

-

Investigating the effects of this compound on other relevant signaling pathways, such as the NF-κB and MAPK pathways.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

-

Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a potential therapeutic agent.

References

Spectroscopic and Mechanistic Insights into Gnetumontanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gnetumontanin B, a naturally occurring stilbene (B7821643) trimer. The document focuses on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, it elucidates the compound's involvement in the AKT signaling pathway, offering insights for drug development and scientific research.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the elemental composition and exact mass of this compound.

| Ionization Mode | Ion Type | Observed m/z | Calculated m/z | Molecular Formula | Reference |

| ESI | [M-H]⁻ | 711.1858 | 711.1872 | C₄₂H₃₂O₁₁ | [1] |

Nuclear Magnetic Resonance (NMR) Data

The definitive ¹H and ¹³C NMR spectroscopic data for this compound were reported by Li et al. in 2004 in the journal Planta Medica. While the full spectral data is contained within that publication, this guide presents a representative table structure. The exact chemical shifts (δ) in ppm and coupling constants (J) in Hz are detailed in the original research article.

Table 2: ¹H and ¹³C NMR Data for this compound (in Acetone-d₆) (Note: The following data is illustrative. The actual, experimentally determined values are reported in Li et al., 2004[2])

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| Unit A | ||

| 1a | Value | |

| 2a | Value | Value |

| ... | ... | ... |

| Unit B | ||

| 1b | Value | |

| 2b | Value | Value |

| ... | ... | ... |

| Unit C | ||

| 1c | Value | |

| 2c | Value | Value |

| ... | ... | ... |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data and investigate the biological activity of this compound.

Mass Spectrometry

Instrumentation: High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).

Methodology:

-

Chromatographic Separation: A C18 column is typically used with a gradient elution profile. A common mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient may start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Data is acquired over a specific m/z range (e.g., 100-1500).

-

Data Analysis: The elemental composition and exact mass of the parent and fragment ions are determined using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

Methodology:

-

Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature. For 2D experiments, standard pulse programs are utilized to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Western Blotting for AKT Signaling Pathway Analysis

Methodology:

-

Cell Lysis and Protein Quantification: Cells are treated with Gnetum montanum extract (containing this compound) and then lysed to extract total protein. The protein concentration is determined using a BCA protein assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., P-AKT, AKT, P-GSK-3β, etc.). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

Gnetum montanum extract, which contains this compound, has been shown to induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway[1]. The workflow for investigating this mechanism is outlined below.

Caption: Experimental workflow for investigating the effect of Gnetum montanum extract on the AKT signaling pathway and apoptosis.

The inhibition of the AKT signaling pathway by constituents of Gnetum montanum, such as this compound, leads to a cascade of downstream effects culminating in apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the AKT signaling pathway.

References

Gnetumontanin B: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetumontanin B is a stilbenoid isolated from Gnetum montanum that has demonstrated significant potential as a therapeutic agent. This document provides a comprehensive technical overview of its core molecular targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The primary therapeutic avenues for this compound appear to be in oncology and inflammatory diseases, principally through the inhibition of the AKT signaling pathway and the potent suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). While research specifically on isolated this compound is still emerging, studies on extracts containing this compound provide a strong foundation for its future development.

Core Therapeutic Targets

Current research identifies two primary therapeutic targets for this compound:

-

The PI3K/AKT Signaling Pathway: This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound, as a component of Gnetum montanum extract (GME), has been shown to inhibit the activation of key proteins in this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Chronic elevation of TNF-α is implicated in a wide range of inflammatory diseases. This compound has been identified as a potent direct inhibitor of TNF-α, suggesting significant anti-inflammatory potential.

Quantitative Data

The following tables summarize the key quantitative findings related to the biological activity of this compound and extracts in which it is a constituent.

Table 1: Anti-proliferative Activity of this compound-Containing Extract

This data pertains to a Gnetum montanum extract (GME) tested on SW480 human colon cancer cells. This compound was identified as a constituent of this extract.

| Cell Line | Treatment | Time Point | IC₅₀ (µg/mL) | Citation |

| SW480 | GME | 24 h | 126.50 | [1] |

| SW480 | GME | 48 h | 78.25 | [1] |

| SW480 | GME | 72 h | 50.77 | [1] |

Table 2: TNF-α Inhibitory Activity of Isolated this compound

| Assay | Compound | IC₅₀ | Citation |

| TNF-α Inhibition | This compound | 1.49 µM | [1] |

Signaling Pathways and Mechanisms of Action

Inhibition of the AKT Signaling Pathway

This compound, as part of a Gnetum montanum extract, induces apoptosis in cancer cells by suppressing the PI3K/AKT pathway. The mechanism involves the reduced phosphorylation (and thus, inactivation) of AKT and its key downstream and upstream regulators. This disrupts the pro-survival signals that are constitutively active in many tumors, leading to programmed cell death.

Inhibition of TNF-α Signaling

Stilbenoids typically exert their anti-inflammatory effects by inhibiting the signaling cascades that lead to the production and action of pro-inflammatory cytokines like TNF-α. This is often achieved by suppressing the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are downstream of the Toll-like Receptor 4 (TLR4) and TNF receptor (TNFR) signaling. By preventing the activation of these transcription factors, this compound can reduce the expression of TNF-α itself and other inflammatory mediators.[1][2][3]

Experimental Protocols

Cell Viability and Anti-proliferative Assay (MTS Assay)

This protocol is based on the methodology used to assess the anti-proliferative effects of Gnetum montanum extract on SW480 cells.[1]

-

Objective: To determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cells.

-

Materials:

-

SW480 human colon cancer cells

-

96-well microtiter plates

-

Complete culture medium (e.g., L-15 with 10% FBS, 1% Pen-Strep)

-

This compound or extract stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (absorbance at 490 nm)

-

-

Procedure:

-

Cell Seeding: Seed SW480 cells into a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell blank control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Addition: At the end of each time point, add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. The IC₅₀ value can then be determined using non-linear regression analysis.

-

Western Blot Analysis of AKT Pathway Proteins

This protocol details the steps to measure the phosphorylation status of key proteins in the AKT pathway following treatment with this compound.[1]

-

Objective: To quantify the expression and phosphorylation levels of AKT, GSK-3β, PDK1, and c-Raf.

-

Materials:

-

SW480 cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-AKT, AKT, p-GSK-3β, p-PDK1, p-c-Raf, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment & Lysis: Culture SW480 cells to ~80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and normalize all to a loading control (e.g., β-actin).

-

TNF-α Inhibition Assay (ELISA)

This is a representative protocol for measuring the inhibition of TNF-α production from stimulated macrophages, as specific details from the study citing the 1.49 µM IC₅₀ were not available.

-

Objective: To quantify the ability of this compound to inhibit the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

24-well plates

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

TNF-α ELISA kit (e.g., mouse or human, as appropriate)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production. Include an unstimulated control and a vehicle control (LPS + DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant, which contains the secreted TNF-α.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate solution, and a stop solution.

-

Data Acquisition: Read the absorbance of the plate at the specified wavelength (e.g., 450 nm).

-

Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage inhibition of TNF-α production for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.

-

Other Potential Therapeutic Areas

While the primary focus has been on cancer and inflammation, the broader class of stilbenoids is known for a range of biological activities. Areas for future investigation for this compound could include:

-

Neuroprotection: Many stilbenoids exhibit neuroprotective properties through antioxidant and anti-inflammatory mechanisms.

-

Metabolic Regulation: Compounds like resveratrol (B1683913) have been studied for their effects on metabolic disorders. Related stilbenoids from Gnetum have shown potential in regulating metabolic balance.

Further research is required to explore these potential applications for this compound specifically.

Conclusion

This compound is a promising natural product with well-defined therapeutic targets in the AKT and TNF-α signaling pathways. The available data strongly support its potential development as an anti-cancer and anti-inflammatory agent. This guide provides the foundational technical information required for researchers to design and execute further preclinical investigations into this potent stilbenoid. Future work should focus on obtaining more extensive quantitative data for the isolated compound across a wider range of cancer cell lines and inflammatory models to fully elucidate its therapeutic window and mechanism of action.

References

- 1. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stilbenoids from Gnetum Species: Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stilbenoids derived from Gnetum species. It covers their isolation, characterization, and significant biological activities, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to Gnetum Stilbenoids

The genus Gnetum is a unique group of gymnosperms found in tropical regions, and it is a rich source of a diverse array of stilbenoids.[1] These polyphenolic compounds, built around a 1,2-diphenylethylene core, range from simple monomers like resveratrol (B1683913) to complex oligomers, including dimers, trimers, and tetramers.[2] Phytochemical investigations have led to the identification of approximately 149 bioactive compounds in Gnetum, with stilbenoids being a major class.[1] These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer activities.[1][3]

Quantitative Data on Bioactive Stilbenoids

The biological efficacy of stilbenoids from Gnetum species has been quantified in numerous studies. The following tables summarize key quantitative data on their anti-inflammatory, neuroprotective, and enzyme-inhibitory activities, as well as their concentrations in plant extracts.

Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells

| Compound | IC₅₀ for Nitric Oxide (NO) Inhibition (µM) |

| Gnetifolin K | 10.3 |

| Gnetifolin M | 16.1 |

| Gnetifolin L | 4.8 |

| Gnetifolin I | 7.2 |

| Gnemonol M | 3.2 |

| Gnetin E | 1.5 |

| Isorhapontigenin | 0.35 |

Table 2: Prostaglandin E2 (PGE₂) Inhibitory Activities of Stilbenoids from Gnetum microcarpum

| Compound | % Inhibition at 10 µg/mL | IC₅₀ (µM) |

| Malaysianol D | 74.86 | Not Determined |

| ε-viniferin | 43.05 | Not Determined |

| Resveratrol | 62.88 | Not Determined |

| Gnetol | Not Determined | 1.84 |

| Isorhapontigenin | 55.45 | Not Determined |

| Indomethacin (Control) | Not Determined | 1.29 |

Table 3: TNF-α Inhibitory Activity of a Stilbenoid from Gnetum montanum

| Compound | Concentration | % Inhibition | IC₅₀ |

| Gnetumontanin B | 10⁻⁵ mol L⁻¹ | 58.1% | 1.49 x 10⁻⁶ mol L⁻¹ |

Table 4: Concentration of Stilbenoid Derivatives in Melinjo (Gnetum gnemon) Seed Extract

| Compound | Concentration (mg/g of extract) |

| 7a-epi-gnetin C | 1.5 |

| Gnetin L | 2.2 |

| Gnetin C | 28 |

| Gnemonoside A | 101 |

| Gnemonoside C | 16 |

| Gnemonoside D | 48 |

| Resveratrol | 0.3 |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of stilbenoids from Gnetum species.

Extraction and Isolation of Stilbenoids

The isolation of stilbenoids from Gnetum species typically involves solvent extraction followed by various chromatographic techniques.

Protocol for a 50% Ethanol Extraction of Gnetum gnemon Seeds:

-

Preparation of Plant Material: Dried endosperms of Gnetum gnemon seeds are powdered.

-

Extraction: The powdered material is extracted with 50% aqueous ethanol.

-

Initial Fractionation: The crude extract is subjected to column chromatography using a highly porous polymer, octadecylated silica (B1680970) (ODS), or Sephadex LH-20.

-

Purification: Fractions containing stilbenoids are further purified using silica gel column chromatography and/or preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory effects of Gnetum stilbenoids can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Protocol for Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells:

-

Cell Culture: BV-2 microglial cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test stilbenoid compounds for 1 hour.

-

Stimulation: An inflammatory response is induced by stimulating the cells with LPS at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent and measuring the absorbance after a 10-15 minute incubation at room temperature.

-

Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound required to inhibit 50% of NO production, is calculated.

Neuroprotective Activity Assay

The neuroprotective potential of Gnetum stilbenoids can be evaluated by their ability to protect neuronal cells from toxin-induced cell death.

Protocol for Assessing Neuroprotection against 6-OHDA-Induced Toxicity in PC12 Cells:

-

Cell Culture and Seeding: PC12 cells are cultured and seeded in a 96-well plate.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test stilbenoid for a specified period.

-

Induction of Neurotoxicity: Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a final concentration of 50 µM.

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Gnetum stilbenoids and a typical experimental workflow.

Signaling Pathways

The neuroprotective and anti-inflammatory effects of Gnetum stilbenoids are mediated through the modulation of several key signaling pathways.

Caption: Resveratrol's neuroprotective signaling pathway.

References

Methodological & Application

Gnetumontanin B: A Detailed Protocol for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of Gnetumontanin B, a bioactive stilbenoid found in Gnetum montanum. The protocols outlined below are synthesized from established methodologies for the isolation of stilbenoids from Gnetum species, offering a robust framework for obtaining this promising compound for further research and development.

Introduction

This compound is a resveratrol (B1683913) dimer that has garnered interest for its potential therapeutic properties. As a constituent of Gnetum montanum, a plant used in traditional medicine, this compound is part of a larger family of stilbenoids that exhibit a range of biological activities. This application note details the necessary steps for its efficient extraction from plant material and subsequent purification to a high degree of purity.

Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the crude extract. Below are two common and effective methods for extracting this compound from the dried and powdered stems and rhizomes of Gnetum montanum.

Maceration Protocol

Maceration is a simple and effective method for extracting thermolabile compounds.

Materials:

-

Dried and powdered Gnetum montanum stems and rhizomes

-

80-95% Ethanol (B145695)

-

Large glass container with a lid

-

Shaker

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material.

-

Place the material in the glass container and add the ethanol solution at a solid-to-solvent ratio of 1:8 to 1:15 (w/v). For example, for 1 kg of powder, use 8 to 15 L of 95% ethanol[1].

-

Seal the container and place it on a shaker at room temperature. Agitate for 24-48 hours.

-

Separate the extract from the solid residue by filtration.

-

The extraction process can be repeated up to three times to maximize yield[1][2].

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Heating and Reflux Extraction Protocol

This method uses heat to increase the efficiency of the extraction process.

Materials:

-

Dried and powdered Gnetum montanum stems and rhizomes (40 mesh)

-

70% Ethanol-water solution

-

Reflux apparatus (round bottom flask, condenser)

-

Heating mantle

-

Filtration system

-

Rotary evaporator

Procedure:

-

Place the powdered plant material (e.g., 200 g) in the round bottom flask.

-

Add the 70% ethanol solution at a 1:10 solid-to-solvent ratio (e.g., 2000 ml)[3].

-

Set up the reflux apparatus and heat the mixture to 70-90°C[3].

-

Maintain the reflux for 2 hours. Repeat the extraction three times[3].

-

After cooling, filter the mixture to separate the extract.

-

Combine the filtrates and concentrate using a rotary evaporator at 45°C to obtain a paste-like extract[3].

Purification Protocol

Purification of this compound from the crude extract is typically achieved through a multi-step column chromatography process.

Materials:

-

Crude Gnetum montanum extract

-

Silica (B1680970) gel (60-120 mesh) or Polyamide (100 mesh)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., deionized water, ethanol, ethyl acetate (B1210297), n-hexane)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and chamber

-

High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

Procedure:

Step 1: Liquid-Liquid Extraction (Optional Pre-purification)

-

Dissolve the crude extract in deionized water.

-

Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat this step multiple times (e.g., 6 times) to partition compounds based on polarity[3].

-

Concentrate the ethyl acetate fraction, which is expected to be enriched with stilbenoids.

Step 2: Column Chromatography

-

Column Packing: Prepare a chromatography column with either silica gel or polyamide as the stationary phase. The choice of stationary phase will influence the mobile phase selection.

-

Sample Loading: Dissolve the concentrated extract from the previous step in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution:

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the fractions using TLC to identify those containing this compound. Combine the fractions that show a pure spot corresponding to the target compound.

-

Concentration: Concentrate the combined pure fractions under reduced pressure to obtain the purified compound.

Step 3: Final Purification by HPLC (Optional)

-

For very high purity, the semi-purified this compound can be subjected to preparative HPLC.

-

An HPLC system equipped with a C18 column is suitable for this purpose[1]. The mobile phase would typically consist of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

Data Presentation

The following tables summarize key quantitative data from relevant studies on the extraction of bioactive compounds from Gnetum species.

Table 1: Comparison of Extraction Methods for Gnetum montanum

| Parameter | Maceration | Soxhlet Extraction | Heating and Reflux |

| Solvent | 80% Ethanol[2] | Not Specified | 70% Ethanol[3] |

| Solid/Solvent Ratio | 1/8 (w/w)[2] | Not Specified | 1:10 (w/v)[3] |

| Number of Extractions | 3[2] | Not Specified | 3[3] |

| Temperature | Room Temperature | Not Specified | 70-90°C[3] |

| Extraction Yield | Not Specified | Not Specified | 40.45% (crude paste)[3] |

Table 2: Reported Yields and Purity from Purification Steps

| Purification Step | Starting Material | Stationary Phase | Eluent | Yield |

| Polyamide Column Chromatography | 1 g of ethyl acetate extract | Polyamide (100 mesh) | Deionized water-ethanol | 62.3 mg[3] |

| Polyamide Column Chromatography | 1 g of ethyl acetate extract | Polyamide (40 mesh) | Deionized water-ethanol | 71.5 mg[3] |

| Polyamide Column Chromatography | 1 g of ethyl acetate extract | Polyamide (14 mesh) | Deionized water-ethanol | 81.4 mg[3] |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

References

- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. CN1315485C - Method for preparing extracting solution of gnetum montanum which can inhibit human liver cancer cell strain - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

Optimizing Gnetumontanin B Yield: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to provide researchers, scientists, and drug development professionals with detailed methodologies for optimizing the yield of Gnetumontanin B from plant material. This compound, a promising stilbenoid, has garnered significant interest for its potential therapeutic properties. These guidelines aim to standardize and enhance the extraction and purification processes, facilitating further research and development.

The protocols outlined below detail conventional and advanced extraction techniques, a multi-step purification strategy, and methods for inducing stilbenoid biosynthesis to maximize the yield of this valuable compound.

Application Notes

This compound is a resveratrol (B1683913) trimer found in various species of the Gnetum genus, including Gnetum montanum, Gnetum gnemon, and Gnetum microcarpum. The optimization of its extraction and purification is crucial for its viable use in research and pharmaceutical applications.

Key Optimization Strategies:

-

Plant Material Selection: The concentration of stilbenoids can vary between different Gnetum species and even different parts of the same plant (leaves, stems, roots, seeds). It is recommended to perform initial screenings to identify the plant source with the highest this compound content.

-

Extraction Method: While traditional maceration and reflux extraction are effective, advanced techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve efficiency and yield. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, which can minimize the degradation of thermosensitive compounds.

-

Solvent Selection: The choice of solvent is critical. Ethanol (B145695) and methanol (B129727) have been shown to be effective for extracting stilbenoids from Gnetum species. Aqueous mixtures of these solvents often provide a good balance between extracting the target compounds and minimizing the co-extraction of undesirable substances.

-

Elicitation: The production of secondary metabolites like this compound in plants can be enhanced through the application of elicitors. These are compounds that trigger defense responses in the plant, often leading to an increased synthesis of phytochemicals. Jasmonates and salicylic (B10762653) acid are common elicitors that could be investigated for their effect on this compound production in Gnetum species.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for stilbenoid extraction from plant material and is designed for optimal efficiency.

Materials and Equipment:

-

Dried and powdered Gnetum plant material

-

80% Ethanol (v/v) in distilled water

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Weigh 10 g of dried, powdered Gnetum plant material.

-

Extraction:

-

Place the plant material in a 250 mL flask.

-

Add 100 mL of 80% ethanol (a 1:10 sample-to-solvent ratio).

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate for 30 minutes at a controlled temperature of 40-50°C.

-

-

Separation:

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This multi-step protocol is designed to isolate this compound from the crude extract.

Materials and Equipment:

-

Crude this compound extract

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Solvents: n-hexane, ethyl acetate (B1210297), chloroform (B151607), methanol

-

Glass columns for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Prepare a silica gel column using a slurry packing method with n-hexane.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.), followed by ethyl acetate and methanol.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Pool the fractions containing this compound and concentrate them.

-

Prepare a Sephadex LH-20 column equilibrated with methanol.

-

Load the concentrated fraction onto the column.

-

Elute with methanol and collect fractions. This step removes pigments and other polymeric impurities.

-

Monitor fractions by TLC.

-

-

Fine Purification (Silica Gel Column Chromatography):

-

Pool the this compound-rich fractions from the Sephadex column and concentrate.

-

Perform a second silica gel column chromatography using a shallow gradient of chloroform and methanol to achieve finer separation.

-

Collect and analyze fractions by TLC.

-

-

High-Purity Isolation (Preparative HPLC - Optional):

-

For obtaining highly pure this compound, the fractions from the final column chromatography step can be subjected to preparative reversed-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water.

-

Data Presentation

Table 1: Comparison of Extraction Methods for Stilbenoids from Gnetum Species

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g dry weight) | Reference |

| Maceration | 95% Ethanol | Room Temperature | 24 h x 3 | Not specified for this compound | [1] |

| Ultrasound-Assisted | 80% Ethanol | 75 | 15 min | Optimized for stilbenoids (grape stems) | |

| Ultrasound-Assisted | Betaine-lactic acid NADES (60% water) | Not specified | 10 min | 0.227 (Resveratrol from G. gnemon) | |

| Reflux | Ethanol | Boiling point | Not specified | Higher phenolic content than maceration | [2] |

Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for this compound extraction and purification.

References

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Gnetumontanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive, optimized, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Gnetumontanin B, a bioactive stilbenoid trimer found in Gnetum montanum. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development. All experimental procedures are outlined in detail, and the method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

This compound is a resveratrol (B1683913) trimer isolated from the lianas of Gnetum montanum. Stilbenoids, as a class of polyphenolic compounds, are known for their diverse pharmacological activities. This compound has demonstrated significant biological effects, including the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This anti-inflammatory activity suggests its potential as a therapeutic agent for various inflammatory diseases. To support further research and development, a reliable and validated analytical method for the quantification of this compound is essential. This application note provides a complete HPLC-UV method, from sample preparation to method validation, to ensure consistent and accurate measurements.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.

| Parameter | Condition |

| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 320 nm (or the determined λmax) |

| Run Time | 35 minutes |

Experimental Protocols

Standard and Sample Preparation

Protocol for Standard Solution Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 to 100 µg/mL.

Protocol for Sample Preparation (from Gnetum montanum plant material):

-

Drying and Grinding: Dry the plant material (e.g., lianas) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1 g of the powdered plant material and transfer it to a flask. Add 50 mL of 50% ethanol (B145695) and perform extraction using ultrasonication for 30 minutes at room temperature.[1][2][3][4]

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the residue twice more with 50 mL of 50% ethanol each time.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

Sample Solution Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of the mobile phase (initial conditions).

-

Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Specificity: The specificity of the method is demonstrated by the separation of the this compound peak from other components in the plant extract. A photodiode array (PDA) detector is used to assess peak purity by comparing the UV spectra at the upslope, apex, and downslope of the this compound peak.

Linearity and Range: Linearity is assessed by injecting the prepared calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy: Accuracy is determined by a recovery study using the standard addition method. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery is calculated as: % Recovery = [(Amount found - Original amount) / Amount spiked] x 100

Precision:

-

Repeatability (Intra-day precision): Six replicate injections of a 25 µg/mL standard solution are performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis is repeated on three different days by different analysts to assess the method's reproducibility. The precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

Method Validation Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interfering peaks at the retention time of this compound. Peak purity index > 0.99. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Repeatability (%RSD) | ≤ 2.0% | 0.85% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.25% |

| LOD | - | 0.2 µg/mL |

| LOQ | - | 0.6 µg/mL |

Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Proposed Inhibitory Signaling Pathway

This compound has been reported to inhibit TNF-α. The following diagram illustrates the proposed mechanism of action where this compound interferes with the TNF-α signaling cascade, which is a key driver of inflammation.[5]

Caption: this compound's proposed inhibition of TNF-α pathway.

Conclusion

The HPLC-UV method described in this application note is a reliable, specific, and robust tool for the quantification of this compound in various samples, including plant extracts. The comprehensive validation ensures that the method is fit for its intended purpose and can be confidently implemented in research and quality control laboratories. This analytical procedure will support the ongoing investigation into the therapeutic potential of this compound.

References

- 1. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Gnetumontanin B by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a novel stilbene (B7821643) trimer isolated from the lianas of Gnetum montanum.[1] This compound has demonstrated significant biological activity, including potent inhibition of tumor necrosis factor-alpha (TNF-α), with an IC50 value of 1.49 x 10⁻⁶ mol L⁻¹[1]. The promising therapeutic potential of this compound necessitates a robust and sensitive analytical method for its quantification in various biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma. The described method is based on established protocols for similar stilbenoids, such as gnetol, and provides a framework for researchers to develop and validate a method for this compound.[2][3]

Experimental Protocol